Chrysomycin A

Beschreibung

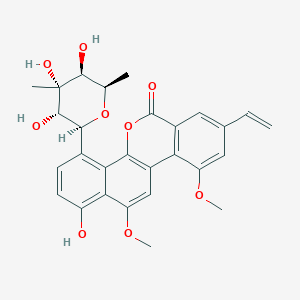

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDANBMKOUVKAG-WZNMFJNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82196-88-1 | |

| Record name | Chrysomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Analog Development for Chrysomycin a

Total Synthesis Strategies for Chrysomycin A

Efforts towards the total synthesis of this compound have focused on constructing its complex molecular architecture efficiently. A notable achievement is the development of a concise and scalable synthetic route.

Scalable Synthesis Approaches

A 10-step scalable synthesis of this compound, along with its natural congeners polycarcin V and gilvocarcin V, has been reported. ctdbase.orgctdbase.orgresearchgate.netnih.gov This synthetic sequence has demonstrated its capacity for producing significant quantities of advanced intermediates, with over 10 grams of a key intermediate being prepared. ctdbase.orgctdbase.orgresearchgate.net This scalability is crucial for facilitating further studies, including mechanism of action investigations and preclinical evaluations. ctdbase.orgctdbase.orgresearchgate.netnih.gov

Implementation of C–H Functionalization in Synthesis

A key feature enabling the efficient synthesis of this compound is the strategic implementation of C–H functionalization reactions. The core structure of the chromophore is constructed through sequential regioselective C–H functionalization steps. ctdbase.orgctdbase.orgresearchgate.net These transformations allow for the direct functionalization of C-H bonds, streamlining the synthesis by avoiding pre-functionalized starting materials. ctdbase.orgctdbase.org

Late-Stage C-Glycosylation in this compound Synthesis

The introduction of the carbohydrate moiety is a critical step in the synthesis of C-aryl glycosides like this compound. In the developed scalable synthesis, a late-stage C-glycosylation reaction is employed to append the sugar unit to the aglycon. ctdbase.orgctdbase.orgresearchgate.netnih.gov One approach involves a SnCl4-promoted C-glycosylation reaction to achieve this crucial coupling. ctdbase.orgresearchgate.net Assembling the sugar moiety at a late stage provides flexibility in introducing different carbohydrate units and facilitates the synthesis of analogues. ctdbase.orgctdbase.org

Design and Synthesis of this compound Analogues

The established scalable synthesis of this compound has served as a robust platform for the design and synthesis of numerous analogues, enabling comprehensive structure-activity relationship (SAR) studies. ctdbase.orgctdbase.orgresearchgate.netnih.gov To date, over 30 new analogues have been synthesized. ctdbase.orgctdbase.orgresearchgate.netnih.gov

Diversification via Direct C–H Functionalizations

Late-stage diversification of the this compound scaffold has been achieved through various functionalizations, including direct C–H functionalization at different positions. Analogues have been prepared through late-stage functionalizations at the C2, C3, C4, and C8 positions of the molecule. ctdbase.orgresearchgate.net The application of meta-selective C–H functionalization has also contributed to the generation of new analogues. researchgate.net This strategy allows for rapid exploration of chemical space around the natural product core.

Modifications of the Carbohydrate Residue

Modifications to the carbohydrate residue of this compound have proven to be a fruitful strategy for developing more potent derivatives. ctdbase.orgctdbase.orgresearchgate.netnih.gov Studies have shown that more potent analogues contained a modified carbohydrate residue. ctdbase.orgctdbase.orgresearchgate.netnih.gov Techniques such as O- to C-glycoside rearrangement have been applied to selectively install different sugar units at the C2 position, demonstrating the importance of the glycosidic moiety for biological activity. ctdbase.orgresearchgate.net

Detailed research findings on the activity of this compound and some derivatives against multi-drug-resistant tuberculosis (MDR-TB) highlight the potential of this compound class:

| Compound | Minimum Inhibitory Concentration (MIC) against MDR-TB |

| This compound | 0.4 μg/mL ctdbase.orgctdbase.orgresearchgate.netnih.gov |

| More Potent Derivatives | 0.08 μg/mL ctdbase.orgctdbase.orgresearchgate.netnih.gov |

This data indicates that structural modifications, particularly to the carbohydrate portion, can lead to significantly enhanced potency. ctdbase.orgctdbase.orgresearchgate.netnih.gov

Modifications of the C8-substituent

Synthetic efforts towards modifying the C8 position often employ late-stage functionalization approaches, building upon established routes for the chrysomycin core structure. One synthetic sequence for installing the native vinyl group at C8 involves a series of transformations on a precursor molecule. This sequence includes the removal of a benzyl (B1604629) protecting group via hydrogenolysis, followed by the installation of a triflate group. The vinyl group is then introduced through a Suzuki-Miyaura coupling reaction utilizing potassium vinyltrifluoroborate. This methodology has been reported to achieve the desired C8-vinyl functionality in good yield. nih.gov

Research findings indicate that variations at the C8 position can lead to notable differences in biological activity. For instance, the C8-ethynyl analogue (analogue 39) has been synthesized and evaluated. This modification resulted in a compound exhibiting anti-TB activity comparable to that of the parent compound, this compound, although it showed a higher minimum inhibitory concentration (MIC) against M. bovis BCG. acs.orgnih.gov In contrast, the (E)-C8-methyl acrylate (B77674) analogue (analogue 40) demonstrated reduced potency compared to the C8-vinyl analogue (which corresponds to this compound). acs.orgnih.gov These findings underscore the sensitivity of the biological activity to the nature of the substituent at the C8 position.

Further studies, including the investigation of dimeric forms like chrysomycin F, suggest that alterations to the native 8-vinyl group in this compound may result in a reduction or complete loss of antimicrobial efficacy. nih.gov This highlights the importance of the specific chemical identity and possibly the electronic and steric properties conferred by the C8 substituent for optimal activity. The ability to perform late-stage diversification at the C8 position, alongside other sites like C2, C3, and C4, provides a valuable platform for comprehensive SAR exploration and the potential discovery of more potent derivatives. acs.orgnih.govresearchgate.net

Detailed research findings on the anti-TB activity of select C8-modified this compound analogues are summarized in the table below, illustrating the impact of these structural changes.

| Compound | C8 Substituent | Anti-TB Activity (vs. MDR-TB strains) | MIC (µg/mL) |

| This compound | Vinyl | Potent | 0.4 researchgate.net |

| Analogue 39 | Ethynyl | Comparable to this compound | Higher (vs. M. bovis BCG) acs.orgnih.gov |

| Analogue 40 | (E)-Methyl acrylate | Less potent than C8-vinyl analogue | Not specified relative to parent |

Elucidation of Biological Activities and Mechanisms of Action of Chrysomycin a

Anti-Tuberculosis Activity

Chrysomycin A has been reported to possess potent anti-TB activity. nih.govacs.orgresearchgate.net Its effectiveness extends to inhibiting the growth of Mycobacterium tuberculosis strains. rsc.orgnih.govresearchgate.netresearchgate.netx-mol.netdntb.gov.uarsc.org

A critical aspect of this compound's potential lies in its efficacy against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to inhibit the growth of susceptible, multi-drug resistant (MDR), and extensively drug-resistant (XDR) clinical strains of M. tuberculosis. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org Studies have reported promising antimicrobial activity against MDR-TB strains, with minimum inhibitory concentrations (MIC) as low as 0.4 μg/mL. nih.govacs.orgresearchgate.net This activity against resistant strains highlights its potential value in addressing the challenges posed by drug-resistant tuberculosis.

Data on the minimum inhibitory concentration (MIC) of this compound against MDR-TB strains:

| Strain Type | MIC (μg/mL) | Source |

|---|

Research indicates that this compound can act in synergy with established anti-tuberculosis drugs. Synergistic effects have been observed when this compound is used in combination with drugs such as ethambutol, ciprofloxacin, and novobiocin. nih.govresearchgate.netx-mol.netbiorxiv.org Additionally, it has shown additive properties in combination with rifampicin (B610482) and isoniazid (B1672263) in exerting antimicrobial activity. biorxiv.org This synergistic potential suggests that this compound could be valuable in combination therapies, potentially allowing for reduced dosages of individual drugs and improved treatment outcomes.

The bactericidal activity of this compound against M. tuberculosis is attributed to its interaction with DNA and its inhibitory effects on key bacterial enzymes. nih.govresearchgate.netresearchgate.netx-mol.netdntb.gov.uabiorxiv.orgresearchgate.net

A primary mechanism of action identified for this compound in Mycobacterium tuberculosis is the inhibition of topoisomerase I. nih.govresearchgate.netresearchgate.netx-mol.netdntb.gov.uabiorxiv.orgresearchgate.net M. tuberculosis topoisomerase I is crucial for maintaining DNA topology and regulating torsional stress during DNA replication and other processes. researchgate.net By inhibiting this enzyme, this compound disrupts essential DNA processes, leading to bacterial death. researchgate.net

Mechanism of Action in Mycobacterium tuberculosis

Antibacterial Activity

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. mdpi.comrsc.orgresearchgate.netsemanticscholar.org Its mechanism of action in bacteria involves interacting with DNA at specific sequences and inhibiting topoisomerase I activity, and it also shows weak inhibition of DNA gyrase in Mycobacterium tuberculosis. nih.govresearchgate.net Additionally, studies suggest a multitarget mode of action, including binding to GlmU and DapD, enzymes involved in cell wall peptidoglycan and lysine (B10760008) precursor biosynthesis, and inhibiting their acetyltransferase activities by competing with acetyl-CoA. semanticscholar.org

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has demonstrated potent inhibitory effects against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen known for its resistance to multiple antibiotics. mdpi.comrsc.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netpatsnap.com Studies have shown that Chr-A is more effective against MRSA than conventional antibiotics like vancomycin (B549263) hydrochloride. mdpi.comnih.govresearchgate.net For instance, the minimum inhibitory concentration (MIC) of Chr-A against MRSA has been reported as low as 0.5 μg/mL, compared to 2.0 μg/mL for vancomycin hydrochloride. mdpi.comnih.gov this compound has also shown potent antimicrobial activities against S. aureus standard strains and clinical MRSA isolates, with MICs ranging from 0.0625 to 0.5 μg/ml, which is more potent than vancomycin (MIC of 0.5 to 1 μg/ml). semanticscholar.org It has also shown activity against vancomycin-resistant Enterococcus faecalis (VRE) with an MIC of 0.5 μg/mL. rsc.org

| Bacterial Strain | This compound MIC (μg/mL) | Vancomycin Hydrochloride MIC (μg/mL) | Citation |

| MRSA | 0.5 | 2.0 | mdpi.comnih.gov |

| Staphylococcus aureus ATCC 25923 | 0.5 | - | rsc.org |

| VRE (Enterococcus faecalis) | 0.5 | - | rsc.org |

| S. aureus standard strains/clinical MRSA isolates | 0.0625 - 0.5 | 0.5 - 1 | semanticscholar.org |

This compound has been described as a rapid bactericide with concentration-dependent killing activity against S. aureus persisters and robustly eradicates biofilms in vitro. semanticscholar.org

Activity Against Other Gram-Positive Bacteria (e.g., B. cereus, Bacillus subtilis)

Beyond MRSA, this compound demonstrates antibacterial activity against other Gram-positive bacteria, including Bacillus cereus and Bacillus subtilis. researchgate.netsemanticscholar.orgresearchgate.net Early research indicated inhibitory activity against B. cereus var. mycoides and Bacillus subtilis at minimum inhibitory concentrations of 0.1 μg/ml for both. asm.org

| Organism | Minimum Inhibitory Concentration (μg/ml) | Citation |

| Bacillus cereus var. mycoides | 0.1 | asm.org |

| Bacillus subtilis | 0.1 | asm.org |

This compound has also been shown to inhibit Mycobacterium smegmatis. rsc.orgasm.org

Differential Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

In contrast to its potent activity against Gram-positive bacteria, this compound generally exhibits poor or no significant inhibitory activity against Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Vibrio cholerae. rsc.orgsemanticscholar.orgresearchgate.netasm.orgdntb.gov.ua For example, studies have reported MICs of >25 μg/mL for Escherichia coli and >50 μg/mL for Pseudomonas aeruginosa and Vibrio cholerae. rsc.org Another study showed a MIC of 25.0 μg/ml for Pseudomonas aeruginosa. asm.org This differential activity highlights a specificity in this compound's mechanism of action that is more effective against the cellular structures or processes present in Gram-positive organisms.

| Organism | Minimum Inhibitory Concentration (μg/ml) | Citation |

| Escherichia coli | >25 | rsc.org |

| Pseudomonas aeruginosa | >50, 25.0 | rsc.orgasm.org |

| Vibrio cholerae | >50 | rsc.org |

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer activity against various cancer cell lines. mdpi.comnih.govsemanticscholar.orgresearchgate.netmedchemexpress.comresearchgate.netexplorationpub.com Studies have explored its effects on proliferation, migration, invasion, and apoptosis in different cancer types. medchemexpress.comexplorationpub.compreprints.orgmdpi.comnih.govresearchgate.netmdpi.comnih.gov

Efficacy Against Glioblastoma (U251, U87-MG Cells)

Research has specifically investigated the efficacy of this compound against glioblastoma, an aggressive type of brain tumor, using cell lines such as U251 and U87-MG. researchgate.netsemanticscholar.orgresearchgate.netmedchemexpress.compreprints.orgmdpi.comnih.govresearchgate.netmdpi.comnih.gov this compound has been shown to inhibit the proliferation, migration, and invasion of U251 and U87-MG glioblastoma cells in vitro. medchemexpress.compreprints.orgmdpi.comnih.govresearchgate.netnih.gov In vivo studies using human U87 xenograft nude mice models have also shown that this compound treatment significantly inhibits glioblastoma progression. preprints.orgnih.govmdpi.com

| Cancer Cell Line | Effect of this compound | Citation |

| U251 Glioblastoma | Inhibits proliferation, migration, and invasion; Increases apoptotic ratio and caspase 3/7 activity. | medchemexpress.compreprints.orgmdpi.comnih.govresearchgate.netnih.gov |

| U87-MG Glioblastoma | Inhibits proliferation, migration, and invasion; Increases apoptotic ratio and caspase 3/7 activity. | medchemexpress.compreprints.orgmdpi.comnih.govresearchgate.netnih.gov |

Regulation of Cellular Proliferation and Apoptosis

A key aspect of this compound's anti-cancer activity against glioblastoma involves the regulation of cellular proliferation and the induction of apoptosis. researchgate.netpatsnap.comexplorationpub.compreprints.orgnih.govmdpi.com Studies have shown that this compound treatment significantly inhibits the proliferation of U251 and U87-MG cells. preprints.orgmdpi.comnih.govnih.gov This is accompanied by an increase in the apoptotic ratio and the activity of caspase 3/7 in these cells, indicating the induction of programmed cell death. preprints.orgnih.gov

The mechanism underlying these effects appears to involve the Akt/GSK-3β signaling pathway. medchemexpress.compreprints.orgmdpi.comnih.govnih.gov this compound has been shown to downregulate the expression of p-Akt and p-GSK-3β. preprints.orgnih.gov Furthermore, it can disturb the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, activating a caspase cascade reaction. preprints.orgnih.gov This modulation of key signaling pathways and apoptosis-related proteins contributes to the observed inhibition of glioblastoma cell growth and the promotion of cell death. preprints.orgmdpi.comnih.govnih.gov this compound may also induce DNA damage-mediated cancer cell apoptosis by inhibiting the Topo II enzyme and stimulating the accumulation of reactive oxygen species. researchgate.net

| Cellular Process in Glioblastoma Cells | Effect of this compound | Involved Signaling Pathways/Proteins | Citation |

| Proliferation | Inhibited | Akt/GSK-3β, β-catenin, c-Myc, cyclin D1 | medchemexpress.compreprints.orgmdpi.comnih.govnih.gov |

| Apoptosis | Induced | Akt/GSK-3β, Bax, Bcl-2, Caspase 3/7 | preprints.orgnih.gov |

| Migration and Invasion | Inhibited | Akt/GSK-3β, β-catenin, slug, MMP2, MMP9 | medchemexpress.commdpi.comresearchgate.netnih.gov |

Induction of Apoptosis via Caspase Activation

Studies indicate that this compound induces apoptosis in glioblastoma cells, a programmed cell death pathway crucial for controlling cancer progression. Treatment with this compound has been shown to increase the apoptotic ratio in U251 and U87-MG glioblastoma cell lines. researchgate.netresearchgate.netpreprints.orgnih.gov A key mechanism involves the activation of caspases, a family of proteases that play central roles in the execution of apoptosis. This compound treatment leads to increased activity of caspase 3/7 in these cells. researchgate.netresearchgate.netpreprints.orgnih.gov Furthermore, it has been observed to activate caspase 9, suggesting the involvement of the mitochondria-dependent apoptotic pathway. preprints.orgnih.gov This activation is accompanied by a disruption in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis. researchgate.netresearchgate.netpreprints.orgnih.gov The modulation of the Bax/Bcl-2 ratio and the subsequent activation of the caspase cascade reaction are critical events in this compound-induced cell death in glioblastoma. researchgate.netresearchgate.netpreprints.orgnih.gov

Reshaping of Cellular Metabolism and Oxidative Stress

This compound has been shown to significantly impact the metabolic landscape of glioblastoma cells, leading to increased oxidative stress, which hinders tumor progression. nih.govmdpi.commdpi.comnih.gov Glioblastoma is characterized by abnormal metabolism, and this compound appears to target these metabolic vulnerabilities. nih.govnih.gov

Research highlights that this compound regulates the activity and expression of several key metabolic enzymes in glioblastoma cells. These include glutaminase (B10826351) (GLS), glutamate (B1630785) dehydrogenase 1 (GDH1), hexokinase 2 (HK2), and glucose-6-phosphate dehydrogenase (G6PD). nih.govmdpi.comnih.gov Downregulation of these enzymes by this compound has been observed in glioblastoma cells. nih.govmdpi.comnih.gov GLS and GDH1 are crucial for glutamine metabolism, while HK2 is involved in the initial step of glycolysis, and G6PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH. nih.govnih.gov The regulation of these enzymes by this compound indicates a broad impact on glucose and glutamine metabolic pathways. nih.govmdpi.comnih.gov

This compound treatment leads to altered levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govmdpi.commdpi.comnih.govfrontiersin.org NADPH is a crucial reducing agent that helps maintain cellular redox balance and protect against oxidative stress. mdpi.comfrontiersin.org The reduction in NADPH levels induced by this compound contributes to an increase in oxidative stress within glioblastoma cells. nih.govmdpi.commdpi.comnih.gov Concurrently, this compound causes the downregulation of Nrf-2 (NF-E2-related factor 2), a transcription factor that plays a central role in regulating the expression of antioxidant proteins and maintaining redox homeostasis. nih.govmdpi.comnih.govfrontiersin.org The downregulation of Nrf-2 further exacerbates oxidative stress, contributing to the anti-tumor effects of this compound. nih.govmdpi.comnih.govfrontiersin.org

This compound has been shown to ameliorate the abnormal glucose and glutamate metabolism observed in glioblastoma. nih.govmdpi.commdpi.com This includes the inhibition of glycolysis, the primary pathway for glucose metabolism in cancer cells, and glutamine metabolism, which provides essential building blocks and energy for rapidly proliferating cells. nih.govmdpi.commdpi.comresearchgate.netfrontiersin.org Furthermore, this compound suppresses the activity of the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. nih.govmdpi.commdpi.com The coordinated inhibition of these key metabolic pathways by this compound disrupts the energy supply and biosynthetic processes necessary for glioblastoma cell survival and proliferation. nih.govmdpi.commdpi.com

Inhibition of Migration and Invasion in Glioblastoma Cells

Beyond its effects on proliferation and apoptosis, this compound has been demonstrated to inhibit the migration and invasion of glioblastoma cells. medchemexpress.comresearchgate.netnih.govresearchgate.netdntb.gov.ua These processes are critical for the aggressive nature of glioblastoma, enabling tumor cells to spread and infiltrate surrounding tissues. Studies using U251 and U87-MG glioblastoma cell lines have shown that this compound treatment weakens their ability to migrate and invade. researchgate.netnih.govresearchgate.net This effect is associated with the downregulation of proteins involved in cell motility and extracellular matrix remodeling, such as slug, MMP2, and MMP9. researchgate.netnih.govresearchgate.net

Modulation of Akt/GSK-3β Signaling Pathway

A significant mechanism underlying the anti-glioblastoma activity of this compound involves the modulation of the Akt/GSK-3β signaling pathway. medchemexpress.comresearchgate.netresearchgate.netpreprints.orgnih.govnih.govresearchgate.netnih.govresearchgate.net This pathway plays a crucial role in regulating various cellular processes, including proliferation, survival, migration, and invasion. medchemexpress.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Research indicates that this compound treatment leads to the downregulation of Akt and its phosphorylated form (p-Akt), as well as phosphorylated GSK-3β (p-GSK-3β) in glioblastoma cells. medchemexpress.comresearchgate.netresearchgate.netpreprints.orgnih.govnih.govresearchgate.netnih.govresearchgate.net By modulating the Akt/GSK-3β pathway, this compound influences downstream targets, contributing to the observed inhibition of proliferation, migration, and invasion, and the induction of apoptosis in glioblastoma cells. medchemexpress.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua

Efficacy Against KRAS-mutant Lung Adenocarcinomamdpi.comresearchgate.net

This compound has demonstrated efficacy against KRAS-mutant lung adenocarcinoma cells. researchgate.netresearchgate.netresearchgate.net Studies indicate that this compound can kill KRAS-mutant lung adenocarcinoma cells while exhibiting negligible cytotoxicity to normal cells at the cellular level, suggesting its potential as a treatment candidate. researchgate.netresearchgate.net

Inhibition of Topoisomerase IImdpi.com

A key mechanism by which this compound exerts its effects against KRAS-mutant lung adenocarcinoma involves the inhibition of Topoisomerase II (Topo II). researchgate.netresearchgate.net Topo II is a crucial enzyme involved in DNA replication, transcription, and repair, making it a common target in cancer therapy. acs.org this compound targets this DNA-unwinding enzyme with efficient binding potency and significantly inhibits intracellular enzyme levels. researchgate.netresearchgate.net

Stimulation of Reactive Oxygen Species Accumulationmdpi.com

In addition to Topo II inhibition, this compound stimulates the accumulation of reactive oxygen species (ROS) in KRAS-mutant lung adenocarcinoma cells. researchgate.netresearchgate.net Elevated levels of ROS can lead to oxidative stress, which plays a dual role in cancer; while low to moderate levels can promote tumor progression, high levels can induce cell death and severe cellular damage. nih.gov The accumulation of ROS induced by this compound contributes to its cytotoxic effects. researchgate.netresearchgate.net

DNA Damage-Mediated Apoptosismdpi.com

The inhibition of Topo II and the stimulation of ROS accumulation by this compound collectively lead to DNA damage. researchgate.netresearchgate.net This DNA damage, in turn, triggers apoptosis (programmed cell death) in KRAS-mutant lung adenocarcinoma cells. researchgate.netresearchgate.net This mechanism highlights how this compound induces cancer cell death through a cascade of events initiated by its molecular interactions.

Activity Against Human Lymphocytic Leukemia HL-60 Cellsresearchgate.netresearchgate.net

This compound has shown potent activity against human lymphocytic leukemia HL-60 cells. researchgate.netsemanticscholar.orgacs.orgresearchgate.net Studies have reported low IC50 values for this compound against HL-60 cells, indicating its effectiveness in inhibiting their growth. researchgate.netacs.org Mechanistic studies have shown that this compound can cause significant DNA damage and induce apoptosis in HL-60 cells. researchgate.netacs.orgacs.org

Here is a table summarizing the activity of Chrysomycins A, B, and C against HL-60 cells:

| Compound | IC50 (µM) |

| This compound | 0.9 |

| Chrysomycin B | 0.95 |

| Chrysomycin C | 11 |

Data derived from research findings on cytotoxicity against HL-60 cells. researchgate.netacs.org

Activity Against Melanomaresearchgate.net

Research indicates that this compound also exhibits activity against melanoma. researchgate.netresearchgate.net While specific detailed mechanisms against melanoma were not as extensively covered in the provided search results as other activities, its inclusion in lists of tumors affected by this compound suggests a cytotoxic effect on melanoma cells. researchgate.netresearchgate.netmedchemexpress.com

Anti-Neuroinflammatory Activitysemanticscholar.orgmdpi.comresearchgate.netresearchgate.netscienceopen.com

This compound has demonstrated anti-neuroinflammatory effects. semanticscholar.orgmdpi.comnih.govresearchgate.net Studies have investigated its potential to attenuate neuroinflammation induced by lipopolysaccharide (LPS). nih.gov The possible mechanisms involved in its anti-neuroinflammatory activity are suggested to be related to the down-regulation of the NLRP3/cleaved Caspase-1 signaling pathway. semanticscholar.orgnih.govresearchgate.net This pathway is a key component of the inflammasome, which plays a critical role in inflammatory responses in the central nervous system. nih.gov

Downregulation of NLRP3/Cleaved Caspase-1 Signaling Pathway

Studies have demonstrated that this compound can attenuate neuroinflammation by down-regulating the NLRP3/cleaved caspase-1 signaling pathway. This effect has been observed in both lipopolysaccharide (LPS)-stimulated mice and BV2 microglial cells. nih.govdntb.gov.uabohrium.comphysiology.orgmdpi.comnih.govpreprints.orgsemanticscholar.orgmdpi.com The NLRP3 inflammasome is recognized as a critical component in neuroinflammation, and its activation is linked to the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) via caspase-1. nih.gov Targeting the NLRP3/cleaved caspase-1/IL-1 axis represents a potential therapeutic strategy for neurological conditions. nih.gov

In LPS-stimulated mice, RNA-seq transcriptome analysis revealed that this compound modulated the expression of several genes. nih.govnih.gov KEGG enrichment analysis of these differentially expressed genes indicated involvement in various signaling pathways, including the NOD-like receptor signaling pathway, which encompasses NLRP3. nih.govnih.gov Further investigation using Western blot analysis confirmed that this compound treatment led to a reduction in the protein expression levels of NLRP3, cleaved caspase-1, and the downstream cytokines IL-1β and IL-18 in the cortex of LPS-stimulated mice. nih.gov

Similar findings were observed in vitro using LPS-induced BV2 microglial cells. nih.govnih.gov Treatment with this compound inhibited the expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18 proteins in these cells, consistent with the in vivo results. nih.gov These results suggest that the anti-neuroinflammatory effects of this compound are related to its ability to down-regulate the NLRP3/cleaved caspase-1 signaling pathway. nih.govnih.gov

The following table summarizes representative findings on the effect of this compound on key proteins in the NLRP3/Cleaved Caspase-1 pathway in LPS-stimulated BV2 cells:

| Protein | LPS Model Group (Relative Expression) | This compound Treatment (Relative Expression) |

| NLRP3 | Increased | Decreased |

| Cleaved Caspase-1 | Increased | Decreased |

| IL-1β | Increased | Decreased |

| IL-18 | Increased | Decreased |

Note: Data is representative of findings indicating the directional change in protein expression levels upon this compound treatment in LPS-stimulated BV2 cells. nih.gov

Antifungal Effects

This compound has also been reported to possess antifungal properties. bioaustralis.com While the primary focus of some studies has been on its potent antibacterial activities, particularly against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), its antifungal profile has also been noted. semanticscholar.orgmdpi.comresearchgate.netmedchemexpress.comresearchgate.netmdpi.comresearchgate.netresearchgate.netrsc.orgnih.govacs.orgnih.gov

Research indicates that this compound exhibits a strong antifungal effect. researchgate.netresearchgate.netresearchgate.net Importantly, this antifungal activity has been described as having negligible cytotoxicity to normal cells and no effect on the lysis of red blood cells. researchgate.netresearchgate.netresearchgate.net Although the detailed mechanisms underlying its antifungal action and comprehensive data tables specifically focused on a broad spectrum of fungal species are not extensively detailed in the immediately available search results, the reported findings support the presence of antifungal activity for this compound. bioaustralis.comresearchgate.netresearchgate.netresearchgate.net

Biosynthesis and Genetic Aspects of Chrysomycin a

Biosynthetic Origin of Chromophore Carbon Atoms

Investigations into the biosynthetic origin of the carbon atoms within the chrysomycin A chromophore have been conducted using feeding experiments with 13C-labeled precursors. These studies, employing 13C-labeled acetates and propionate (B1217596), have shed light on the building blocks incorporated into the molecule. A proposed biosynthetic scheme suggests the involvement of the condensation and rearrangement of a decaketide intermediate. This intermediate is believed to incorporate either propionate or acetate (B1210297) as the chain initiator, influencing the final structure of the chrysomycin, with propionate specifically implicated in the biosynthesis of this compound. jst.go.jpnih.govmedkoo.com

Elucidation and Cloning of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for this compound production has been successfully cloned and elucidated from Streptomyces strains, including Streptomyces albaduncus. grafiati.comresearchgate.netnih.gov Sequencing of the relevant DNA regions, such as the 34.65 kb region of cosmids cosChry1-1 and cosChryF2, has revealed the presence of numerous open reading frames (ORFs). researchgate.netnih.gov These ORFs encode the various enzymes and proteins required for this compound biosynthesis, including tandem sets of type II polyketide synthase (PKS) genes, genes involved in deoxysugar biosynthesis (specifically D-virenose), post-PKS tailoring enzymes, regulatory elements, and genes of unknown function. researchgate.netnih.gov The elucidation of this gene cluster has provided valuable tools for further biosynthetic studies and manipulation. grafiati.comuky.edu AntiSMASH analysis of this compound-producing strains has also identified a key Type II PKS biosynthetic gene cluster responsible for chrysomycin biosynthesis, and a putative biosynthesis pathway has been proposed. researchgate.netmdpi.com

Role of Chrysomycin Monooxygenases

Chrysomycin biosynthesis involves the action of monooxygenases, which catalyze specific oxidative modifications of the polyketide backbone. These enzymes have been found to catalyze roles identical to their counterparts in the gilvocarcin biosynthetic pathway. grafiati.comresearchgate.netnih.govuky.eduuky.edu Specifically, putative monooxygenase-encoding genes such as chryOII, chryOIII, and chryOIV have been identified and shown to be potentially up-regulated in certain strains. researchgate.net Research has indicated that chryOIII is likely responsible for encoding a P450 oxidase that catalyzes the formation of the 8-vinyl group in this compound from an 8-ethyl precursor present in chrysomycin B, thereby enhancing this compound production. researchgate.net The involvement of these monooxygenases highlights crucial tailoring steps in the biosynthetic route.

Combinatorial Biosynthesis Approaches to Alter Bioactivities

Combinatorial biosynthesis has emerged as a powerful strategy to generate novel analogues of polyketide natural products like this compound with altered or improved bioactivities. grafiati.comresearchgate.netnih.govuky.eduuky.eduresearchgate.netnih.gov This approach involves manipulating the biosynthetic machinery, particularly the genes responsible for tailoring steps such as glycosylation and the incorporation of deoxysugars. By altering these steps, it is possible to create structural variations of this compound and evaluate their biological properties. grafiati.comresearchgate.netnih.govuky.eduuky.edu

Altering the glycosylation pattern of this compound is a promising method to modify its bioactivities. grafiati.comresearchgate.netnih.govuky.eduuky.edu This involves understanding the function of glycosyltransferases and other post-polyketide tailoring enzymes in the biosynthetic pathway. grafiati.comuky.edu By introducing or modifying genes related to glycosylation, researchers can potentially change the attached sugar moiety, leading to the production of new this compound derivatives with altered biological profiles. grafiati.comresearchgate.netnih.govuky.eduuky.edu Experiments involving the introduction of "sugar" plasmids into producer organisms of related pathways, such as elloramycin (B1244480) and mithramycin, have been undertaken to interrogate endogenous glycosyltransferases and alter glycosylation patterns, demonstrating the feasibility of this approach. grafiati.comuky.edu

The introduction of deoxysugar constructs, often in the form of plasmids, is another strategy within combinatorial biosynthesis to generate this compound analogues with altered saccharide moieties. grafiati.comresearchgate.netnih.govuky.eduuky.eduacs.orgasm.org These constructs can direct the biosynthesis of different ketosugars or deoxysugars, such as NDP-D-virenose and NDP-D-fucofuranose, in foreign pathways. grafiati.comuky.eduuky.edu Cloning deoxysugar constructs allows for the production of specific activated deoxysugars. asm.org When introduced into this compound-producing strains or related systems, these constructs can lead to the attachment of non-native sugar units to the this compound chromophore, yielding novel derivatives. grafiati.comuky.eduasm.org This approach has been successfully used to generate analogues of related compounds with altered deoxyhexopyranose moieties, demonstrating the potential for this compound. asm.org

Optimization of Fermentation Conditions for Enhanced Production

Optimizing fermentation conditions and medium compositions is crucial for enhancing the production yield of this compound from Streptomyces strains. medkoo.comgrafiati.comuky.edutandfonline.com Studies have focused on evaluating the effects of various parameters on this compound yield in wild-type and mutant strains. tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov

Key fermentation conditions that have been optimized include fermentation time, seed age, initial pH, inoculum amount, liquid loading volume, and shaking speed. tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov Optimal values for these parameters have been determined through single-factor experiments and orthogonal tests. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

Medium composition also significantly impacts this compound production. Optimization studies have evaluated different carbon sources (e.g., glucose, corn starch), nitrogen sources (e.g., hot-pressed soybean flour, soybean meal), and inorganic salts (e.g., CaCO3). tandfonline.comtandfonline.comresearchgate.netresearchgate.net

For instance, optimization studies on Streptomyces sp. strain 891 have identified optimal fermentation conditions including a fermentation time of 168 hours, seed age of 48 hours, initial pH of 6.5, inoculum amount of 5.0%, liquid loading of 30 mL in a 250-mL flask, and a shaking speed of 220 rpm. tandfonline.comtandfonline.com The optimal medium composition for this strain was determined to be 40 g/L glucose, 20 g/L corn starch, 25 g/L hot-pressed soybean flour, and 3 g/L CaCO3. tandfonline.comtandfonline.com Under these optimized conditions, the yield of this compound reached up to 3648 ± 119 mg/L, representing an almost 5-fold increase compared to the yield before optimization. tandfonline.comtandfonline.com

Further studies with a UV-induced mutant strain, Streptomyces sp. 891-B6, have also demonstrated significant yield increases through optimization. researchgate.netresearchgate.netnih.gov Optimal conditions for this mutant in a 1-L shake flask included 12 days of fermentation time, 5 days of seed age, 5% inoculum volume ratio, 200 mL loading volume, and an initial pH of 6.5. researchgate.netresearchgate.netnih.gov Optimal medium components were determined using response surface methodology, with values around 39-40 g/L glucose, 20-21 g/L corn starch, 15-16 g/L soybean meal, and 2 g/L CaCO3. researchgate.netresearchgate.netnih.gov These optimizations resulted in a maximum yield of approximately 1601.9 ± 56.7 mg/L, a 60% increase over the initial yield. researchgate.netresearchgate.netnih.gov These findings provide a basis for potential scale-up production of this compound. tandfonline.comresearchgate.netresearchgate.net

Optimized Fermentation Parameters for Streptomyces sp. 891 tandfonline.comtandfonline.com

| Parameter | Optimal Value | Unit |

| Fermentation Time | 168 | hours |

| Seed Age | 48 | hours |

| Initial pH | 6.5 | - |

| Inoculum Amount | 5.0 | % |

| Liquid Loading | 30 | mL (in 250-mL flask) |

| Shaking Speed | 220 | rpm |

Optimal Medium Composition for Streptomyces sp. 891 tandfonline.comtandfonline.com

| Component | Optimal Concentration | Unit |

| Glucose | 40 | g/L |

| Corn Starch | 20 | g/L |

| Hot-Pressed Soybean Flour | 25 | g/L |

| CaCO3 | 3 | g/L |

Optimized Fermentation Parameters and Medium Components for Streptomyces sp. 891-B6 researchgate.netresearchgate.netnih.gov

| Parameter/Component | Optimal Value (approx.) | Unit |

| Fermentation Time | 12 | days |

| Seed Age | 5 | days |

| Inoculum Volume | 5 | % |

| Loading Volume | 200 | mL (1-L flask) |

| Initial pH | 6.5 | - |

| Glucose | 39.2-40 | g/L |

| Corn Starch | 20-21 | g/L |

| Soybean Meal | 15-16 | g/L |

| CaCO3 | 2 | g/L |

Comparison of this compound Yields tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov

| Strain | Condition | Yield (mg/L) |

| Streptomyces sp. 891 | Before Optimization | Not specified (baseline for ~5x increase) |

| Streptomyces sp. 891 | After Optimization | 3648 ± 119 |

| Streptomyces sp. 891-B6 | Initial Yield | 952.3 ± 53.2 |

| Streptomyces sp. 891-B6 | After Optimization | 1601.9 ± 56.7 |

Structure Activity Relationship Sar Studies of Chrysomycin a and Derivatives

Impact of Modified Carbohydrate Residues on Biological Activity

Modifications to the carbohydrate residue of chrysomycin A have been shown to influence its biological activity. Research indicates that derivatives containing a modified carbohydrate residue can exhibit superior potency against MDR-TB strains compared to the parent compound. nih.govnih.govresearchgate.netresearchgate.net This suggests that alterations to the sugar moiety can lead to improved efficacy, highlighting the potential for further optimization through carbohydrate modifications. nih.govnih.govresearchgate.netresearchgate.net

Influence of C8-Substituents on Antimicrobial Efficacy

The nature of the substituent at the C8 position of the this compound structure significantly impacts its biological activity. Studies have found that the C8-substituents exert a considerable influence on antimicrobial efficacy. acs.orgnih.gov For instance, the presence of an 8-vinyl group in this compound appears crucial for its antimicrobial activity. Modifying or oxidizing this group, as seen in dimeric chrysomycin F and oxidized products chrysomycins H and I, can lead to a reduction or complete loss of efficacy against M. tuberculosis and other indicators. nih.govmdpi.com While a C8-ethynyl analogue showed comparable anti-TB activity to this compound, an (E)-C8-methyl acrylate (B77674) analogue was less potent than the C8-vinyl analogue. acs.orgnih.gov

Role of the Sugar Moiety in Anti-TB Activity and Drug Resistance

The sugar moiety attached to the this compound core plays a crucial role in its anti-TB activity and its effectiveness against drug-resistant strains. researchgate.netresearchgate.netmdpi.com Structure-activity relationship studies consistently highlight the importance of this sugar component. researchgate.netresearchgate.netmdpi.com Chrysomycins B and C, which are related analogues, displayed reduced anti-TB activity compared to this compound against various M. tuberculosis indicators. nih.govmdpi.com This further emphasizes the specific contribution of the sugar moiety present in this compound to its potent activity, including against drug-resistant M. tuberculosis strains. acs.orgnih.gov The sugar moiety at the C2 position, in particular, may play an important role in overcoming drug resistance. acs.org

Resistance Mechanisms to Chrysomycin a

Spontaneous Resistance Mutants Isolation and Whole-Genome Sequencing

To investigate how bacteria might overcome the effects of Chrysomycin A, researchers have isolated spontaneous resistant mutants in a laboratory setting. researchgate.net Mycobacterium smegmatis, a non-pathogenic species often used as a surrogate model for the slow-growing Mycobacterium tuberculosis, was employed for these studies. researchgate.net

The process involved exposing populations of M. smegmatis to this compound and selecting for colonies that demonstrated the ability to grow in its presence. These spontaneously occurring resistant isolates were then subjected to whole-genome sequencing (WGS). researchgate.net WGS is a powerful method that allows for a comprehensive comparison of the entire genetic makeup of the resistant mutants against the original, susceptible parent strain. This comparative analysis is designed to pinpoint the specific genetic mutations that confer resistance to the antibiotic. researchgate.net

Table 1: Experimental Framework for Isolating this compound-Resistant Mutants

| Organism Model | Selection Agent | Analytical Method | Purpose |

| Mycobacterium smegmatis | This compound | Whole-Genome Sequencing (WGS) | To identify genetic mutations responsible for spontaneous resistance. researchgate.net |

Identification of Mutations Associated with Resistance

The whole-genome sequencing of this compound-resistant M. smegmatis mutants led to the identification of a key genetic alteration. researchgate.net Analysis of the resistant isolates revealed a mutation in a gene designated MSMEG_1380 , which encodes a TetR family transcriptional regulator. researchgate.net

Transcriptional regulators are proteins that control the expression of other genes. The MSMEG_1380 regulator is located near an operon that contains the genes for MSMEG_1381 and MSMEG_1382. These two proteins are components of the MmpS5/MmpL5 efflux pump, a type of transport system embedded in the bacterial cell membrane that can actively pump substances, including antibiotics, out of the cell. researchgate.net This finding suggests that the mutation in the transcriptional regulator likely leads to the overexpression of this efflux pump, which then expels this compound from the bacterial cell, preventing it from reaching its intracellular target, topoisomerase I. researchgate.net

Table 2: Genetic Basis of this compound Resistance in M. smegmatis

| Gene Locus | Gene Product | Function of Gene Product | Associated Resistance Mechanism |

| MSMEG_1380 | TetR family transcriptional regulator | Regulates the expression of nearby genes. researchgate.net | A mutation in this gene is associated with this compound resistance, likely by causing overexpression of an efflux pump. researchgate.net |

Future Perspectives and Translational Research for Chrysomycin a

Development of Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the rise of drug-resistant strains. acs.orgnih.govnih.gov Chrysomycin A has shown potent antimycobacterial activity, including against drug-resistant clinical strains of M. tuberculosis. acs.orgmdpi.comnih.gov Research indicates that this compound is bactericidal and inhibits the growth of M. tuberculosis by interacting with DNA and inhibiting the activity of topoisomerase I, an essential enzyme for bacterial DNA replication and transcription. nih.gov It also exhibits weak inhibition of DNA gyrase. nih.gov

Furthermore, studies have shown that this compound acts in synergy with existing anti-TB drugs such as ethambutol, ciprofloxacin, and novobiocin, suggesting its potential for combination therapy to combat drug resistance. nih.gov The minimum inhibitory concentration (MIC) of this compound against multidrug-resistant (MDR)-TB strains has been reported as low as 0.4 μg/mL. acs.orgnih.gov Structure-activity relationship studies of chrysomycins have highlighted the crucial role of the sugar moiety in their anti-TB activity. mdpi.com The development of scalable synthetic routes for this compound and its analogues is underway to provide a sustainable source for further studies and the discovery of potential lead compounds for TB treatment. acs.orgnih.gov

| Activity Against M. tuberculosis Strains | MIC (μg/mL) | Source |

|---|---|---|

| MDR-TB strains | 0.4 | acs.orgnih.gov |

| Wild-type Mycobacterium tuberculosis | Potent inhibition | mdpi.com |

| Clinically isolated MDR M. tuberculosis strains | Potent inhibition | mdpi.com |

| Planktonic M. tuberculosis | 3.125 | rsc.orgresearchgate.net |

| Intracellular M. tuberculosis | 3.125 | rsc.orgresearchgate.net |

Potential as a Chemotherapeutic Agent for Glioblastoma and Other Cancers

Glioblastoma (GBM) is an aggressive primary brain tumor with a poor prognosis. mdpi.comnih.gov this compound has demonstrated anti-glioblastoma activity both in vitro and in vivo. mdpi.comnih.govmdpi.com Studies using human glioblastoma cell lines (U251 and U87-MG) have shown that this compound inhibits cell viability, proliferation, migration, and invasion. nih.govmdpi.commedchemexpress.com The half maximal inhibitory concentrations (IC50) of this compound were reported as 0.475 μM for U251 cells and 1.77 μM for U87-MG cells after 48 hours of treatment. mdpi.commedchemexpress.com

The mechanisms underlying this compound's anti-glioblastoma effects involve the downregulation of key proteins in the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for cell proliferation, migration, and invasion. nih.govnih.govmdpi.commedchemexpress.com this compound treatment has been shown to decrease the expression of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β), as well as downstream proteins like β-catenin, c-Myc, and cyclin D1. nih.govnih.govmdpi.commedchemexpress.com Additionally, this compound has been found to induce apoptosis in neuroglioma cells by disturbing the balance between Bax and Bcl-2 and activating a caspase cascade reaction. nih.gov In vivo studies in xenografted hairless mice with intracranial U87 gliomas showed that this compound treatment significantly suppressed tumor development and promoted tumor regression. mdpi.comnih.gov this compound also appears to affect the metabolism of glioblastoma cells, including downregulating enzymes involved in glucose and glutamine metabolism and increasing oxidative stress. mdpi.com

Beyond glioblastoma, this compound and related chrysomycins have also shown activity against other cancer cell lines, including antileukemic activity. researchgate.netnih.gov

| Cancer Cell Line | IC50 (μM) | Treatment Duration | Reference |

|---|---|---|---|

| U251 Glioblastoma | 0.475 | 48 h | mdpi.commedchemexpress.com |

| U87-MG Glioblastoma | 1.77 | 48 h | mdpi.commedchemexpress.com |

Exploration of Long-Term Toxicity and Systemic Administration Feasibility

While this compound has shown promising efficacy, the exploration of its long-term toxicity and the feasibility of systemic administration are crucial for its translational development. Some studies have noted the importance of avoiding potential toxicity associated with systemic administration, particularly in the context of developing topical formulations for skin infections. mdpi.comresearchgate.net Early studies in mice indicated that intraperitoneal administration of 2 mg of this compound showed no ill effects, while 5 mg caused slight paralysis and loss of appetite, with recovery within two weeks. researchgate.net Studies evaluating the antitumor efficacy of this compound formulations in tumor-bearing mice by intragastric administration did not observe obvious body weight loss, suggesting a lack of potential systemic toxicities at the tested doses. nih.gov However, comprehensive long-term toxicity studies and investigations into suitable formulations for systemic delivery with acceptable safety profiles are necessary for future therapeutic applications.

Construction of Robust Industrial Strains for High-Yield Production through Genetic Engineering

This compound is typically produced through the fermentation of Streptomyces species. acs.orgmdpi.comresearchgate.net However, the yield from wild-type strains can be low. acs.orgnih.gov To facilitate the large-scale production required for clinical development, efforts are focused on constructing robust industrial strains with high-yield this compound production through genetic engineering and combinatorial biology approaches. researchgate.netmdpi.comresearchgate.netnih.gov

Genomic analysis of this compound-producing strains, such as marine Streptomyces sp. 891, has identified the key biosynthetic gene cluster (T2PKS) responsible for chrysomycin biosynthesis. mdpi.comnih.gov Understanding the genomic features and functional genes involved provides a basis for genetic manipulation to enhance production. mdpi.com Optimization of fermentation conditions and medium components has also been explored to increase this compound yield. researchgate.netresearchgate.net For instance, optimizing conditions for Streptomyces sp. 891-B6, a UV-induced mutant strain, resulted in a significant increase in this compound yield, reaching 1601.9 ± 56.7 mg/L under optimal conditions, a 60% increase compared to the initial yield. researchgate.net Comparative transcriptome analysis has revealed differences in chrysomycin biosynthetic gene cluster-related gene expression between wild-type and mutant strains, providing insights for further genetic improvement. researchgate.net

Application in Pharmacometabolomics Studies

Pharmacometabolomics, the study of global metabolic changes in response to drug administration, can provide valuable insights into the mechanisms of drug action and identify biomarkers of drug response. dntb.gov.uanih.gov Given that this compound has been shown to reshape metabolism in glioblastoma cells, applying pharmacometabolomics approaches can help to define the metabolic signatures associated with this compound exposure. mdpi.comnih.gov Techniques such as airflow-assisted desorption electrospray ionization mass spectrometry imaging (AFADESI-MSI) can be used to image functional metabolites and understand how this compound alters metabolic pathways within tissues. mdpi.comnih.gov Such studies can contribute to a deeper understanding of this compound's effects and potentially identify metabolic targets or markers that predict therapeutic outcomes.

Q & A

Q. Q1. What are the primary mechanisms by which Chrysomycin A exerts its antitumor activity?

this compound inhibits cancer cell proliferation and migration via modulation of the Akt/GSK-3β/β-catenin signaling pathway , as demonstrated in glioblastoma models. To validate this mechanism:

Q. Q2. How can researchers optimize this compound yield during fermentation?

A Plackett-Burman Design (PBD) followed by Box-Behnken optimization is recommended:

- Screen critical media components (e.g., sodium chloride, calcium carbonate) using PBD with high (+1), low (-1), and intermediate (0) levels.

- Apply response surface methodology (RSM) to model interactions between factors (e.g., Y = β₀ + β₁X₁ + β₂X₂ + ...).

- Validate predictions via triplicate fermentation runs and HPLC quantification .

Q. Q3. What in vitro assays are most reliable for assessing this compound’s antibacterial activity?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus).

- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.

- Pair with DNA synthesis inhibition assays (e.g., radiolabeled thymidine uptake) to confirm mechanism .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in this compound’s reported efficacy across studies?

- Conduct meta-analysis of dose-response data, stratifying by cell type (e.g., A549 vs. glioblastoma) and treatment duration.

- Replicate experiments under standardized conditions (e.g., serum-free media, 48-hour exposure).

- Use sensitivity analysis to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. Q5. What experimental designs are optimal for studying this compound’s synergy with other anticancer agents?

Q. Q6. How can researchers resolve inconsistencies in this compound’s DNA-binding behavior compared to structural analogs like Gilvocarcin V?

- Use circular dichroism (CD) spectroscopy to compare DNA conformational changes induced by both compounds.

- Perform molecular docking simulations (e.g., AutoDock Vina) to map binding sites on DNA minor/major grooves.

- Validate with topoisomerase II inhibition assays under near-UV light to assess photoactivation-dependent effects .

Q. Q7. What strategies mitigate challenges in reproducing this compound’s in vivo antitumor results?

- Standardize animal models (e.g., BALB/c nude mice with xenograft tumor volumes ≤ 100 mm³ at treatment initiation).

- Include positive controls (e.g., doxorubicin) and monitor pharmacokinetics (plasma half-life via LC-MS/MS).

- Address batch variability by sourcing this compound from ≥2 independent suppliers and verifying purity via NMR .

Methodological Guidance

Q8. How to formulate a robust research question for studying this compound’s novel applications?

Use the PICO framework :

- P opulation: Specific cancer cell line or bacterial strain.

- I ntervention: this compound dose/administration route.

- C omparison: Existing standard therapy (e.g., vancomycin for MRSA).

- O utcome: Quantifiable endpoints (e.g., 50% reduction in tumor volume).

Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Q9. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Fit data to logistic regression models (e.g., IC₅₀ calculation via GraphPad Prism).

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons.

- Use principal component analysis (PCA) to identify latent variables in fermentation optimization studies .

Data Reproducibility and Validation

Q. Q10. How to ensure reproducibility when scaling up this compound production?

- Document critical process parameters (CPPs) (e.g., pH, agitation speed) using a process analytical technology (PAT) framework.

- Perform design space exploration via RSM to define acceptable ranges for each factor.

- Validate with three consecutive batches meeting predefined quality thresholds (e.g., ≥95% purity) .

Q. Q11. What steps resolve discrepancies between in silico predictions and experimental results for this compound’s targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.